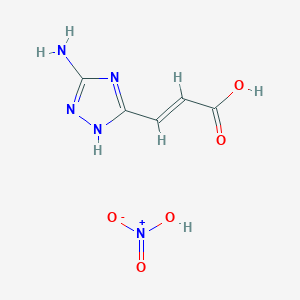

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid

Description

Properties

IUPAC Name |

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2.HNO3/c6-5-7-3(8-9-5)1-2-4(10)11;2-1(3)4/h1-2H,(H,10,11)(H3,6,7,8,9);(H,2,3,4)/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMVAFZMCIKOF-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=NC(=NN1)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C1=NC(=NN1)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid; nitric acid is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article discusses the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid involves several key steps:

- Starting Materials : The synthesis typically begins with the reaction of 3-amino-1H-1,2,4-triazole with maleic anhydride to form the corresponding propanoic acid derivative.

- Isomerization : The compound can exist in both (E) and (Z) configurations, with the (E) isomer being more biologically active. The isomerization is often facilitated by heating in an acidic medium.

- Characterization : The resulting compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and tautomeric forms .

Biological Activity

The biological activity of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid has been extensively studied. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid have shown high inhibition zones against various bacteria, including both Gram-positive and Gram-negative strains .

| Compound | Zone of Inhibition (mm) | Bacteria Type |

|---|---|---|

| Triazole Derivative A | 20 | E. coli (Gram-negative) |

| Triazole Derivative B | 25 | S. aureus (Gram-positive) |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of triazole derivatives:

- Paw Edema Model : In animal models, compounds demonstrated significant reduction in paw edema compared to standard anti-inflammatory drugs like ibuprofen .

| Compound | % Inhibition of Paw Edema | Standard Drug % Inhibition |

|---|---|---|

| Triazole Derivative C | 76% | Ibuprofen 83.3% |

Antiviral Activity

Triazoles have also been investigated for their antiviral properties:

- Mechanism of Action : The presence of nitrogen heteroatoms in triazoles contributes to their ability to interfere with viral replication processes .

Case Studies

A notable study evaluated a series of triazole derivatives for their biological activity:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Triazole derivatives, including those related to (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid, have demonstrated significant biological activities. Research indicates that triazole compounds exhibit antimicrobial properties against a range of pathogens and have potential as anticancer agents. For instance, triazole derivatives have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action for triazole derivatives often involves interference with nucleic acid synthesis and disruption of cellular metabolism. The presence of the triazole ring enhances the ability of these compounds to bind to target enzymes or receptors within microbial cells or cancerous tissues, leading to their therapeutic effects .

Agricultural Applications

Corrosion Inhibition

Recent studies have explored the use of triazole derivatives as ecological corrosion inhibitors for mild steel in acidic environments. The compound has been tested for its effectiveness in reducing corrosion rates significantly, showcasing a protective layer that prevents metal degradation . This application is particularly relevant in agricultural settings where metal structures are exposed to corrosive agents.

Pesticidal Properties

Triazole compounds are also being investigated for their pesticidal properties. They can act as fungicides or herbicides due to their ability to disrupt fungal cell wall synthesis or inhibit plant growth regulators in weeds. This makes them valuable in crop protection strategies against fungal diseases and invasive plant species .

Material Science

Synthesis of Functional Materials

The unique properties of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid facilitate its use in synthesizing functional materials with specific characteristics. For instance, it can be employed in the development of polymers with enhanced thermal stability or as a precursor for creating nanomaterials used in electronics and photonics .

Crystal Structure Analysis

Studies involving the crystal structure of this compound reveal insights into its molecular interactions and stability. X-ray crystallography has been utilized to understand the tautomeric forms and hydrogen bonding patterns within the triazole ring system, which are crucial for predicting its behavior in various applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various pathogens; potential anticancer properties |

| Mechanism of Action | Interference with nucleic acid synthesis; disruption of cellular metabolism | |

| Agricultural Science | Corrosion Inhibition | Reduces corrosion rates on mild steel; protective layer formation |

| Pesticidal Properties | Acts as fungicides/herbicides disrupting fungal growth or inhibiting weed growth | |

| Material Science | Synthesis of Functional Materials | Used in creating polymers with specific characteristics |

| Crystal Structure Analysis | Insights into molecular interactions and stability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique properties arise from its triazole ring, propenoic acid chain, and nitrate counterion. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

- Amino-Triazole vs. Non-Amino Derivatives: The presence of the amino group in the triazole ring (as in the target compound and the ethane-linked dimer ) enhances hydrogen-bonding interactions, improving crystallinity and stability . Non-amino analogs (e.g., the hydrochloride derivative ) exhibit weaker intermolecular interactions.

- Counterion Effects : The nitrate counterion in the target compound increases solubility in polar solvents compared to the hydrochloride salt , which may favor applications in aqueous systems. The dinitrate derivative shows enhanced thermal stability due to dual nitrate groups.

- Backbone Conjugation: The conjugated propenoic acid chain in the target compound (vs. the saturated propanoic acid in ) increases acidity (pKa ~2–3) and reactivity, making it suitable for electrophilic reactions.

- Heterocycle Substitution : Replacing the triazole with an imidazole ring (as in ) alters electronic properties, reducing coordination strength with metal ions but improving π-π stacking in supramolecular assemblies.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid?

The compound can be synthesized via microwave-assisted cyclization or condensation reactions, leveraging methodologies from analogous triazole derivatives. For example, microwave irradiation enhances reaction efficiency and selectivity in forming the 1,2,4-triazole core . Continuous-flow synthesis under controlled temperature and pressure may also improve yield and scalability, as demonstrated for structurally related triazole-acetic acids . Key steps include:

- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives.

- Step 2 : Conjugation with propenoic acid via Knoevenagel condensation or similar α,β-unsaturated acid coupling.

Q. How can the structure of this compound be validated experimentally?

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for confirming stereochemistry and hydrogen-bonding networks . Complementary techniques include:

- NMR : - and -NMR to verify the (E)-configuration of the propenoic acid moiety and triazole substitution pattern.

- IR Spectroscopy : Peaks at ~1700 cm confirm the carboxylic acid group, while bands near 3300 cm indicate amine functionality .

Q. What are the safety considerations when handling nitric acid in its synthesis?

Nitric acid is corrosive and a strong oxidizer. Key precautions include:

Q. How can researchers assess the biological activity of this compound?

Preliminary screens should focus on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, referencing methods for triazole derivatives .

- Enzyme Inhibition : Assays targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase, given the structural similarity to bioactive triazoles .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of nitric acid in the synthesis?

Nitric acid may act as a nitrating agent, catalyst, or proton donor. Isotopic labeling (-HNO) combined with kinetic studies can track nitrogen incorporation into the triazole ring. Computational modeling (DFT) may identify transition states and intermediates .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or hydrogen-bonding networks require:

Q. How can tandem reactions improve the sustainability of its synthesis?

Tandem reactions combining triazole formation and propenoic acid conjugation in one pot reduce solvent use and purification steps. For example:

- Microwave-assisted tandem cyclization-condensation (e.g., hydrazine + β-ketoester → triazole → Knoevenagel reaction) .

- Catalytic systems : Heterogeneous catalysts (e.g., zeolites) for acid-free conditions .

Q. What computational tools predict the compound’s reactivity or pharmacokinetics?

- Molecular docking : To screen for binding affinity with target proteins (e.g., COX-2) using AutoDock Vina.

- ADMET prediction : Software like SwissADME estimates solubility, permeability, and toxicity .

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Compare derivatives with modifications to:

Q. What advanced characterization techniques address stability issues in storage?

- Accelerated stability studies : Expose the compound to heat/humidity (40°C/75% RH) and monitor degradation via HPLC .

- Solid-state NMR : Detects amorphous vs. crystalline phase changes affecting shelf life.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.